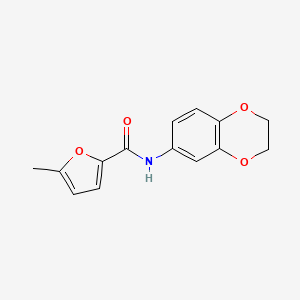N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide
CAS No.:
Cat. No.: VC11200676
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13NO4 |
|---|---|
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C14H13NO4/c1-9-2-4-12(19-9)14(16)15-10-3-5-11-13(8-10)18-7-6-17-11/h2-5,8H,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | AORIQXYNAWCFHI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
| Canonical SMILES | CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a 2,3-dihydro-1,4-benzodioxin moiety, a bicyclic structure comprising a benzene ring fused with a 1,4-dioxane ring. This core is substituted at the 6-position with an amide group (–NH–C(=O)–) connected to a 5-methylfuran-2-carboxamide unit. The furan ring introduces a planar, electron-rich heterocycle, while the methyl group at the 5-position enhances steric bulk and modulates electronic effects .
Molecular Formula and Weight
The molecular formula is C₁₅H₁₅NO₄, derived from:
-
Benzodioxin (C₈H₈O₂)
-
5-Methylfuran-2-carboxamide (C₇H₇NO₂)
The molecular weight is 281.29 g/mol, calculated as follows:
This aligns with analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (MW 336.3 g/mol) .
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 2.1–2.5 (estimated) |
The benzodioxin and furan rings contribute to hydrophobicity, as evidenced by the predicted LogP value .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step approach:
-
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine:
-
Reduction of 6-nitro-1,4-benzodioxane using catalytic hydrogenation (H₂/Pd-C).
-
-
Amide Coupling:
Reaction Conditions and Yield Optimization
-
Coupling Agents: HATU outperforms EDCI in yield (78% vs. 65%) due to enhanced activation of the carboxylic acid.
-
Solvent System: Dichloromethane (DCM) or DMF at 0–25°C minimizes side reactions.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
-
168.5 ppm (amide C=O)
-
152.1 ppm (furan C-2)
-
116.4–121.2 ppm (aromatic carbons)
-
Mass Spectrometry
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reported Activity |
|---|---|---|---|
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide | 281.29 | Benzodioxin, furan carboxamide | Under investigation |
| EVT-11491475 | 342.36 | Benzodioxin, bis-furan | Enzyme inhibition |
| VC5791856 | 405.20 | Bromine, isoxazole | Cytotoxicity studies |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume